molecular formula C19H20N4O B2990339 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline CAS No. 883964-01-0

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline

Cat. No.: B2990339
CAS No.: 883964-01-0
M. Wt: 320.396
InChI Key: BHKQMKVEIQZCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family. This compound is known for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. The structure of this compound consists of a quinoxaline core substituted with a methoxy group at the 2-position and a phenylpiperazine moiety at the 3-position.

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. The binding affinity of this compound for the alpha1-adrenergic receptor is in the range from 22 nM to 250 nM . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Biochemical Pathways

It is known that the alpha1-adrenergic receptor, the primary target of this compound, plays a crucial role in the noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in a wide range of physiological processes, including mood regulation, memory, and cognition .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . These properties impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent.

Result of Action

It is known that the compound has a high affinity for the alpha1-adrenergic receptor . This suggests that the compound may exert its effects by modulating the activity of this receptor, potentially leading to changes in cellular signaling and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline typically involves the reaction of 2-chloro-3-nitroquinoxaline with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-(4-phenylpiperazin-1-yl)quinoxaline.

    Reduction: Formation of 2-amino-3-(4-phenylpiperazin-1-yl)quinoxaline.

    Substitution: Formation of this compound.

Properties

IUPAC Name

2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-19-18(20-16-9-5-6-10-17(16)21-19)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKQMKVEIQZCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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